molecular formula C10H12N2OS B5633816 N-(anilinocarbonothioyl)propanamide CAS No. 14786-04-0

N-(anilinocarbonothioyl)propanamide

Cat. No. B5633816
CAS RN: 14786-04-0
M. Wt: 208.28 g/mol
InChI Key: VAAVXYKSSAVAEI-UHFFFAOYSA-N
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Description

N-(anilinocarbonothioyl)propanamide, also known as ANTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANTA is a thioamide derivative of aniline and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

N-(anilinocarbonothioyl)propanamide has been extensively studied for its potential therapeutic applications. Studies have shown that N-(anilinocarbonothioyl)propanamide possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(anilinocarbonothioyl)propanamide has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-(anilinocarbonothioyl)propanamide has been shown to have anti-microbial activity against various bacteria and fungi.

Mechanism of Action

The mechanism of action of N-(anilinocarbonothioyl)propanamide is not fully understood. However, studies have shown that N-(anilinocarbonothioyl)propanamide inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cancer, and immune response. N-(anilinocarbonothioyl)propanamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(anilinocarbonothioyl)propanamide has been shown to have various biochemical and physiological effects. N-(anilinocarbonothioyl)propanamide has been found to decrease the production of nitric oxide, a molecule involved in inflammation, and increase the production of reactive oxygen species, which can induce apoptosis in cancer cells. N-(anilinocarbonothioyl)propanamide has also been shown to decrease the expression of matrix metalloproteinases, enzymes involved in cancer invasion and metastasis.

Advantages and Limitations for Lab Experiments

N-(anilinocarbonothioyl)propanamide has several advantages for lab experiments. N-(anilinocarbonothioyl)propanamide is relatively easy to synthesize and has been found to be stable under various conditions. However, N-(anilinocarbonothioyl)propanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

N-(anilinocarbonothioyl)propanamide has shown promising results in various studies, and future research could focus on its potential therapeutic applications. Further studies could investigate the effects of N-(anilinocarbonothioyl)propanamide on different types of cancer and its potential use in combination with other anti-cancer drugs. Additionally, future research could investigate the potential use of N-(anilinocarbonothioyl)propanamide in the treatment of inflammatory diseases and infections.
Conclusion
In conclusion, N-(anilinocarbonothioyl)propanamide, or N-(anilinocarbonothioyl)propanamide, is a chemical compound with various potential therapeutic applications. N-(anilinocarbonothioyl)propanamide has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. The mechanism of action of N-(anilinocarbonothioyl)propanamide is not fully understood, but studies have shown that it inhibits the activity of NF-κB and induces apoptosis in cancer cells. N-(anilinocarbonothioyl)propanamide has several advantages for lab experiments, but also has some limitations. Future research could focus on the potential therapeutic applications of N-(anilinocarbonothioyl)propanamide in cancer, inflammation, and infection.

Synthesis Methods

N-(anilinocarbonothioyl)propanamide can be synthesized by the reaction of aniline with carbon disulfide in the presence of sodium hydroxide and subsequent reaction with 3-chloropropanoyl chloride. The reaction yields N-(anilinocarbonothioyl)propanamide with a yield of around 70%.

properties

IUPAC Name

N-(phenylcarbamothioyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAVXYKSSAVAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933232
Record name N-[(Phenylimino)(sulfanyl)methyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(phenylcarbamothioyl)propanamide

CAS RN

14786-04-0
Record name NSC131950
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Phenylimino)(sulfanyl)methyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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